N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 900010-08-4
VCID: VC7308797
InChI: InChI=1S/C20H19N5O3S/c1-28-15-4-2-14(3-5-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-6-8-21-9-7-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
SMILES: COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4
Molecular Formula: C20H19N5O3S
Molecular Weight: 409.46

N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

CAS No.: 900010-08-4

Cat. No.: VC7308797

Molecular Formula: C20H19N5O3S

Molecular Weight: 409.46

* For research use only. Not for human or veterinary use.

N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide - 900010-08-4

Specification

CAS No. 900010-08-4
Molecular Formula C20H19N5O3S
Molecular Weight 409.46
IUPAC Name N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Standard InChI InChI=1S/C20H19N5O3S/c1-28-15-4-2-14(3-5-15)25-18(16-11-29-12-17(16)24-25)23-20(27)19(26)22-10-13-6-8-21-9-7-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key YERSVPXFPSCQAP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4

Introduction

N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core, which is known for its biological activity, particularly in cancer research and enzyme inhibition. The presence of methoxyphenyl and pyridin-4-ylmethyl substituents enhances its pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves several key steps, often utilizing advanced techniques such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and improve scalability for industrial production.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, which are often commercially available.

  • Reaction Conditions: The reaction conditions are optimized using techniques like continuous flow chemistry.

  • Purification: The final compound is purified using methods such as recrystallization.

Biological Activity and Potential Applications

This compound has been studied for its potential as an anticancer agent and as a modulator of specific biological pathways. The thieno[3,4-c]pyrazole core is recognized for its biological activity, particularly in cancer research and enzyme inhibition.

Potential Applications Table

ApplicationDescription
Anticancer AgentPotential use in cancer treatment due to its biological activity.
Enzyme InhibitionModulation of specific biological pathways through enzyme inhibition.
Medicinal ChemistryUtilized in medicinal chemistry for its pharmacological properties.

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